COX-2 Selectivity Index vs. Monomeric Analogs
In the primary structure-activity relationship study, COX-2/15-LOX-IN-2 (heterodimer 11) demonstrated the highest COX-2 selectivity index (SI = 173.846) among all tested compounds, surpassing the best monomeric analogs compound 5k (SI = 160.441) and compound 5i (SI = 152.4) [1]. Its COX-2 IC₅₀ of 0.065 μM is marginally more potent than compound 5k (IC₅₀ = 0.068 μM) and compound 5i (IC₅₀ = 0.075 μM), and approaches that of the clinical reference celecoxib (IC₅₀ = 0.048 μM, SI = 260.417) [1]. The heterodimer achieves this enhanced selectivity through a bivalent design that exploits cooperative binding interactions unavailable to monomeric structures [1].
| Evidence Dimension | COX-2 inhibitory potency and COX-2 selectivity index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|
| Target Compound Data | COX-2 IC₅₀ = 0.065 μM; SI = 173.846 |
| Comparator Or Baseline | Compound 5k (COX-2/15-LOX-IN-3): COX-2 IC₅₀ = 0.068 μM, SI = 160.441; Compound 5i (COX-2/15-LOX-IN-4): COX-2 IC₅₀ = 0.075 μM, SI = 152.4; Celecoxib: COX-2 IC₅₀ = 0.048 μM, SI = 260.417 |
| Quantified Difference | Heterodimer 11 SI exceeds compound 5k by 8.3% and compound 5i by 14.1%; COX-2 IC₅₀ is 4.4% more potent than 5k and 13.3% more potent than 5i |
| Conditions | In vitro enzyme inhibition assay using ovine COX-1 and human recombinant COX-2 via Enzyme Immunoassay (EIA); IC₅₀ values (μM) with selectivity index calculated as COX-1 IC₅₀ / COX-2 IC₅₀ |
Why This Matters
The higher selectivity index indicates proportionally weaker COX-1 engagement at efficacious COX-2-inhibiting concentrations, which is mechanistically linked to reduced gastrointestinal toxicity risk and is a critical differentiator when selecting among structurally related dual inhibitors for in vivo studies.
- [1] Elsayed S, Abdelkhalek AS, Rezq S, Abu Kull ME, Romero DG, Kothayer H. Magic shotgun approach to anti-inflammatory pharmacotherapy: Synthesis of novel thienopyrimidine monomers/heterodimer as dual COX-2 and 15-LOX inhibitors endowed with potent antioxidant activity. Eur J Med Chem. 2023;260:115724. Table 1 and accompanying text (lines 227–261 of PMC manuscript). PMID: 37611534. View Source
